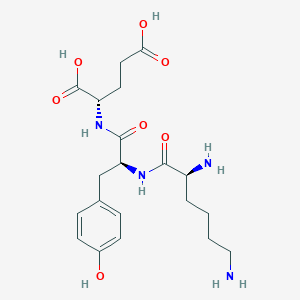
4-(Aminomethyl)-2-hydroxybenzoic acid
Overview
Description
4-(Aminomethyl)-2-hydroxybenzoic acid, also known as 4-carboxybenzylamine, is an organic compound that belongs to the class of alpha amino acids and derivatives . It is a monovalent functional group with the formula −CH2−NH2 . It is used in the standard (IUPAC) names of some compounds . It can protect blood platelets in extracorporal circulation, decrease hemorrhage, and guard against the secondary hyphema .
Synthesis Analysis
The synthesis of 4-(Aminomethyl)-2-hydroxybenzoic acid involves a series of chemical reactions . One method involves the use of 4-formyl benzoic acid and methanol, which are heated to an external temperature of 8090 °C on an oil bath and refluxed for 3 hours . The reaction solution is then cooled to approximately 30 °C . Another method involves the use of benzyl amine . The reaction is sealed and placed in a 40° C. water bath for 18 hours .Molecular Structure Analysis
The molecular structure of 4-(Aminomethyl)-2-hydroxybenzoic acid is characterized by a carboxybenzylamine group attached to an aminomethyl group . The aminomethyl group is the first member of a series of 1-aminoalkyl groups of the form −(CH2−)nNH2 .Chemical Reactions Analysis
4-(Aminomethyl)-2-hydroxybenzoic acid can undergo a variety of chemical reactions. For instance, it can react with 2-methyl-isothiourea sulfate to prepare 4-guanidinomethylbenzoic acid . It can also act as an unnatural amino acid derivative .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Aminomethyl)-2-hydroxybenzoic acid include a density of 1.2±0.1 g/cm3, a melting point of over 300 °C, a boiling point of 323.1±25.0 °C at 760 mmHg, and a flash point of 149.2±23.2 °C . It is slightly soluble in water and insoluble in ethanol, benzene, and chloroform .Scientific Research Applications
Versatile Platform Intermediate
4-Hydroxybenzoic acid (4-HBA) is gaining attention as a promising intermediate for various high-value bioproducts. It's significant in the biosynthesis of compounds such as resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol. These compounds have wide applications in fields like food, cosmetics, pharmacy, and fungicides. Recent advancements in synthetic biology and metabolic engineering have enhanced the production of 4-HBA, meeting the increasing demand for these bioproducts (Wang et al., 2018).
Dermal Absorption and Hydrolysis
4-Hydroxybenzoic acid plays a role in the dermal absorption and hydrolysis of parabens, which are used as antimicrobial agents in various products. Understanding its involvement in these processes is crucial for assessing potential localized toxicity from dermal exposure to parabens. Studies comparing human and minipig skin have demonstrated similar absorption and metabolism to 4-hydroxybenzoic acid, providing insights into dermal pharmacokinetics (Jewell et al., 2007).
Synthesis of Condensed Heterocyclic Compounds
Research shows that 2-amino- and 2-hydroxybenzoic acids can be effectively used in the synthesis of isocoumarin derivatives and 4-ethenylcarbazoles, highlighting their potential in creating compounds with solid-state fluorescence and other valuable properties (Shimizu et al., 2009).
Production in Escherichia coli
Studies have explored the synthesis of 4-hydroxybenzoic acid derivatives in Escherichia coli, underscoring its significance in the production of hydroxybenzoic acids (HBAs) with various functional biological properties. This is particularly relevant for industries like cosmetics, food, and pharmaceuticals, where renewable feedstocks are increasingly sought after (Kim et al., 2020).
Pseudopolymorphs in Polymer Synthesis
4-Hydroxybenzoic acid derivatives have been utilized in the synthesis and characterization of pseudopolymorphs. This has implications in medicine and polymer synthesis, where the balance of hydrophobic and hydrophilic groups plays a critical role in self-assembly and structural formation (Jayaraman et al., 2004).
Metabolism in Human Liver
Investigations into the metabolism of parabens (4-hydroxybenzoic acid esters) by hepatic esterases and UDP-glucuronosyltransferases in humans have provided insights into the biotransformation pathways. These findings are vital for understanding the safety and accumulation of these substances in human tissue (Abbas et al., 2010).
Biosynthesis of Coenzyme Methanopterin
Recent studies have shown that 4-hydroxybenzoic acid is a precursor in the biosynthesis of the 1-(4-aminophenyl)-1-deoxy-D-ribitol moiety in methanopterin, an essential coenzyme in methanogenic archaea. This research contributes to our understanding of biochemical transformations from phenol to aniline (White, 2011).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(aminomethyl)-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-3,10H,4,9H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUJGTSNOHLCRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-2-hydroxybenzoic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2H-[1,2,4]Oxadiazolo[3,2-a]isoquinolin-2-one](/img/structure/B3254306.png)






![N-[(E)-1-(2,4-difluorophenyl)ethylideneamino]-4-methyl-benzenesulfonamide](/img/structure/B3254374.png)

![9-bromo-7,12-dihydrobenzo[2,3]azepino[4,5-b]indole-6(5H)-thione](/img/structure/B3254394.png)

